molecular formula C10H14O4 B1296039 3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76232-01-4

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1296039
CAS No.: 76232-01-4
M. Wt: 198.22 g/mol
InChI Key: AIMKQBORRFFXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C10H14O4. It is characterized by a bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of research, including organic synthesis and medicinal chemistry.

Scientific Research Applications

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Material Science: Utilized in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Safety and Hazards

Safety information for “3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route starts with the reaction of cyclopentadiene with maleic anhydride to form the adduct, which is then subjected to esterification and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or acids.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, altering their activity. The rigid bicyclic structure allows for precise spatial interactions with target molecules, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another bicyclic compound with a different core structure, used in similar applications.

    Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A related compound with two carboxylic acid groups, offering different reactivity and applications.

Uniqueness

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure, which provides rigidity and a defined spatial arrangement. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science.

Properties

IUPAC Name

3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h5-8H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMKQBORRFFXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301025
Record name 3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76232-01-4
Record name 3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.